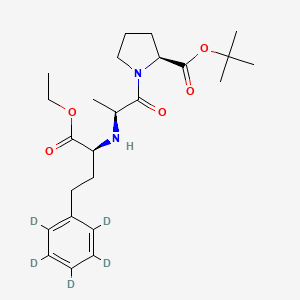

依那普利-d5 叔丁酸酯

描述

Enalapril-d5 tert-Butyl Ester is a biochemical used for proteomics research . Its molecular formula is C24H31D5N2O5 and it has a molecular weight of 437.58 .

Molecular Structure Analysis

The chemical name of Enalapril-d5 tert-Butyl Ester is Tert-butyl ((S)-1-ethoxy-1-oxo-4-(phenyl-d5)butan-2-yl)-L-alanyl-L-prolinate . The SMILES representation of the molecule isO=C(C@HN1C(C@HNC@H=O)CCC(C([2H])=C2[2H])=C(C([2H])=C2[2H])[2H])=O)OC(C)(C)C . Physical And Chemical Properties Analysis

The physical and chemical properties of Enalapril-d5 tert-Butyl Ester include its molecular formula C24H31D5N2O5 and molecular weight 437.58 . More specific properties such as density, melting point, and boiling point are not provided in the search results.科学研究应用

有机化学中的研究应用

叔丁酸酯的合成:依那普利-d5 叔丁酸酯与其他叔丁酸酯类似,在合成有机化学中具有重要的应用。已经开发出一种将叔丁氧羰基直接引入各种有机化合物的技术,利用流动微反应器系统来提高效率和可持续性 (Degennaro 等人,2016)。

催化不对称氧化:叔丁基二硫化物的催化不对称氧化,与依那普利-d5 叔丁酸酯有关的过程,被研究用于合成叔丁基磺酰胺、叔丁基亚砜和叔丁基磺酰亚胺 (Cogan 等人,1998)。

药理学特性

体外抑制 ACE:研究表明,通过特定合成工艺获得的依那普利内前药类似物在体外表现出对血管紧张素转换酶的抑制,类似于依那普利本身 (Fischer 等人,1989)。

对氧化应激的影响:研究发现,依那普利(依那普利-d5 叔丁酸酯的母体化合物)对肾脏研究中的氧化应激标志物和抗氧化酶有显着影响,展示了其在高血压治疗之外的潜力 (Chandran 等人,2014)。

合成和药物活化

α-芳基酯的有效合成:与依那普利-d5 叔丁酸酯的合成相关的 α-芳基酯的合成研究已经展示了叔丁酸乙酸选择性单芳基化的有效方案 (Jørgensen 等人,2002)。

在肝脏中活化:对依那普利在人组织中转化为其活性形式的研究表明,在肝脏中发生了显着的转化,强调了肝脏状态在药物活化中的重要性 (Larmour 等人,1985)。

作用机制

Target of Action

Enalapril-d5 tert-Butyl Ester is a prodrug of an Angiotensin-Converting Enzyme (ACE) inhibitor . The primary target of this compound is the ACE . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) , which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Mode of Action

Enalapril-d5 tert-Butyl Ester, being a prodrug, is rapidly biotransformed into its active metabolite, enalaprilat . Enalaprilat competitively inhibits the ACE to hinder the production of angiotensin II , a key component of the RAAS that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . This results in a reduction of blood pressure and blood fluid volume .

Pharmacokinetics

Enalapril-d5 tert-Butyl Ester is a lipid-soluble and relatively inactive prodrug with good oral absorption (60 to 70%) . It has a rapid peak plasma concentration (1 hour) and rapid clearance (undetectable by 4 hours) by de-esterification in the liver to a primary active diacid metabolite, enalaprilat . The elimination half-life of enalaprilat is about 14 hours . Unchanged enalapril and enalaprilat are excreted both in urine and feces .

Result of Action

The result of the action of Enalapril-d5 tert-Butyl Ester is a reduction in blood pressure and blood fluid volume . It lowers blood pressure in all grades of essential and renovascular hypertension, and peripheral vascular resistance without causing an increase in heart rate .

Action Environment

The action of Enalapril-d5 tert-Butyl Ester can be influenced by various environmental factors. For instance, renal impairment, particularly when creatinine clearance is less than 20 ml/min, can result in significant accumulation of enalaprilat and necessitate dose reduction . Accumulation is probably the cause of reduced elimination in healthy elderly individuals and in patients with concomitant diabetes, hypertension, and heart failure .

属性

IUPAC Name |

tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1/i7D,8D,9D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COROOYFPXSPNBH-IQEAFPNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OC(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661943 | |

| Record name | tert-Butyl N-[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]-L-alanyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enalapril-d5 tert-Butyl Ester | |

CAS RN |

1356837-84-7 | |

| Record name | tert-Butyl N-[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]-L-alanyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

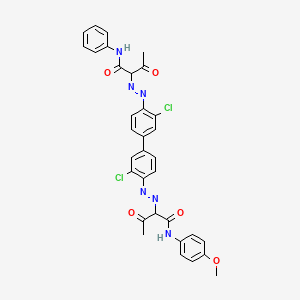

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。